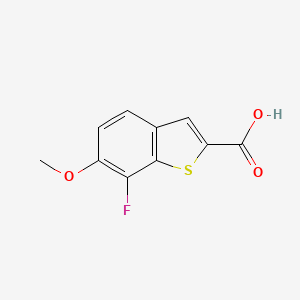

7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid

Description

7-Fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at position 7, a methoxy group at position 6, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₇FO₃S, with a calculated molecular weight of 226.22 g/mol. The benzothiophene scaffold (a fused benzene and thiophene ring) confers unique electronic properties, while the fluorine and methoxy substituents modulate reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3S/c1-14-6-3-2-5-4-7(10(12)13)15-9(5)8(6)11/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSHNCFIEYCSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(S2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoro-3-methoxybenzaldehyde with thioglycolic acid in the presence of a base can lead to the formation of the desired benzothiophene ring system. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize production costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of catalysts and solvents that enhance reaction efficiency and selectivity can be employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Key Differences and Implications

Heteroatom Influence: Benzothiophene (S) vs. However, oxygen-containing analogs may exhibit better solubility in aqueous environments.

Substituent Effects: Fluorine (F) vs. Trifluoromethyl (CF₃): The CF₃ group in the trifluoromethyl analog () is a stronger EWG than fluorine, which may stabilize the aromatic ring but reduce nucleophilic reactivity. Methoxy (OCH₃) vs. Halogens (Cl, F): The methoxy group in the target compound acts as a moderate EDG, balancing the electron-withdrawing fluorine.

Functional Group Modifications :

- Carboxylic Acid (COOH) vs. Methyl Ester (COOCH₃) : The methyl ester in ’s compound is a prodrug form, requiring metabolic hydrolysis to the active carboxylic acid. This modification impacts bioavailability and duration of action.

- Methyl Substitution in Benzofuran Analog : The additional methyl group in ’s compound introduces steric hindrance, which may reduce binding efficiency compared to the unsubstituted target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.